5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Description
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMOUMHFJLVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Therapeutic Potential of 4-Hydroxyphenyl Oxadiazolone Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Synthesis of Current Research and Future Outlook
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses specifically on a promising subclass: 4-hydroxyphenyl oxadiazolone derivatives. The strategic inclusion of the 4-hydroxyphenyl moiety imparts unique physicochemical properties that enhance biological interactions, making these compounds particularly compelling candidates for drug development.
This document provides a comprehensive analysis of the synthesis, multifaceted therapeutic applications, and mechanisms of action of these derivatives. It is designed to be a technical resource, offering field-proven insights and detailed methodologies to empower researchers in their pursuit of next-generation therapeutics. We will explore the causality behind experimental designs and delve into the data that positions these molecules as potent agents in oncology, infectious diseases, and beyond.
Part 1: The Architectural Blueprint: Synthesis of 4-Hydroxyphenyl Oxadiazolone Scaffolds
The therapeutic efficacy of any compound is fundamentally linked to its structure, which is established through chemical synthesis. The synthesis of 1,3,4-oxadiazole derivatives, a common and well-studied isomer, typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[3][4] The presence of the 4-hydroxyphenyl group necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.
A prevalent and versatile method begins with a 4-hydroxy-substituted aromatic acid or its corresponding hydrazide. The general workflow involves the conversion of a carboxylic acid to an acid hydrazide, which then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride or carbon disulfide, to form the 1,3,4-oxadiazole ring.[3][4][5]
Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.
Exemplary Protocol: Synthesis of 2-Amino-5-(4-hydroxyphenyl)-1,3,4-oxadiazole
This protocol illustrates a common method for creating a foundational 4-hydroxyphenyl oxadiazolone derivative. The choice of cyanogen bromide as a cyclizing agent is effective for introducing an amino group at the 2-position, a common site for further derivatization.
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with 4-hydroxybenzoylhydrazide, which can be synthesized from 4-hydroxybenzoic acid.
-
Reaction Setup: Dissolve 4-hydroxybenzoylhydrazide (1 equivalent) in an appropriate solvent, such as aqueous potassium bicarbonate solution.
-
Cyclization: Add cyanogen bromide (1 equivalent) to the solution. The use of a base like potassium bicarbonate is crucial to neutralize the hydrobromic acid byproduct, which could otherwise interfere with the reaction.[3]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting hydrazide.
-
Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-(4-hydroxyphenyl)-1,3,4-oxadiazole.
Part 2: The Therapeutic Arena: Pharmacological Activities and Mechanisms
The 4-hydroxyphenyl oxadiazolone scaffold is a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This versatility stems from the electronic properties of the oxadiazole ring and the hydrogen-bonding capability of the phenolic hydroxyl group, which facilitate interactions with various biological targets.[6]
Anticancer Potential: A Multi-pronged Assault
Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[7][8] The 4-hydroxyphenyl moiety often enhances this activity.
Mechanism of Action:
-
Enzyme Inhibition: A primary mechanism is the inhibition of kinases crucial for cancer cell signaling. Derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and histone deacetylases (HDACs).[9][10] For instance, certain 1,3,4-oxadiazole derivatives show potent HDAC6 inhibition with high selectivity over HDAC1.[11]
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with these derivatives leads to an increase in apoptotic cell populations, activation of caspases (like caspase-3), and depolarization of the mitochondrial membrane, all hallmarks of the apoptotic cascade.[12][13]
-
Cell Cycle Arrest: These molecules can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, significant retention of cells in the G0/G1 phase has been observed following treatment.[13]
-
Telomerase Inhibition: Telomerase is an enzyme critical for maintaining telomere length and enabling the immortality of cancer cells. Certain pyridine 1,3,4-oxadiazole analogues have been identified as potent telomerase inhibitors.[9]
Caption: Anticancer mechanisms of 4-hydroxyphenyl oxadiazolone derivatives.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | PANC-1 (Pancreatic) | Strong Activity Reported | [12] |
| Naproxen-based 1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 2.13 | [6] |
| Naproxen-based 1,3,4-oxadiazole hybrid | HepG2 (Liver) | 1.63 | [6] |
| N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung) | <0.14 to 7.48 | [13] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon) | 0.78 | [7] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 (Liver) | 0.26 | [7] |
Antimicrobial Efficacy: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, demanding the development of new classes of antimicrobial agents.[14] Oxadiazole derivatives, particularly those with a 4-hydroxyphenyl substituent, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]
Spectrum of Activity:
-
Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16] The mechanism often involves the impairment of cell-wall biosynthesis.[17]
-
Antifungal: These compounds have shown efficacy against fungal strains such as Aspergillus niger and Candida albicans.[1][15]
-
Antitubercular: Notably, a derivative containing a 4-hydroxyphenyl substituent showed potent inhibitory activity against Mycobacterium tuberculosis H37Rv, including strains resistant to common antitubercular drugs.[14]
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | E. coli | 25 | [15] |
| 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | A. niger | 25 | [15] |
| 5-methyl-3-(4-hydroxyphenyl)-1,2,4-oxadiazole | S. aureus | 25 | [15] |
| 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | Strong Activity Reported | [14] |
Broad-Spectrum Enzyme Inhibition
Beyond dedicated anticancer and antimicrobial roles, these derivatives act as versatile enzyme inhibitors with therapeutic potential across multiple diseases.[12]
-
Glucosidase Inhibition: The ability to inhibit α-glucosidase suggests a potential application in managing type 2 diabetes by slowing carbohydrate digestion.[12]
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in treating Alzheimer's disease. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of these enzymes.[18]
-
Tyrosinase Inhibition: By inhibiting tyrosinase, these compounds could be used in treatments for hyperpigmentation disorders.[12]
-
Carbonic Anhydrase Inhibition: Certain coumarin-oxadiazole hybrids have been found to be selective inhibitors of tumor-related carbonic anhydrase isoforms (hCA IX and XII), highlighting another facet of their anticancer potential.[3]
Antioxidant Activity
The 4-hydroxyphenyl moiety is a well-known antioxidant pharmacophore. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) tests have confirmed the significant antioxidant properties of these compounds.[6][12] This activity can be beneficial in diseases where oxidative stress plays a key pathological role.
Part 3: From Benchtop to Preclinical: In Vitro and In Vivo Validation
Validating the therapeutic potential of these compounds requires a robust pipeline of both in vitro and in vivo testing.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for potential anticancer agents.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxyphenyl oxadiazolone test compounds in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo Efficacy: The Mouse Peritonitis and Neutropenic Thigh Models
To demonstrate that in vitro activity translates to a physiological setting, animal models are indispensable. For antibacterial evaluation, the mouse peritonitis or neutropenic thigh infection models are commonly used.[17][19]
In these models, mice are infected with a pathogenic bacterial strain (e.g., MRSA). They are then treated with the test compound, a vehicle control, or a standard antibiotic. The efficacy is measured by the reduction in bacterial load (colony-forming units, or CFUs) in the peritoneal fluid or thigh muscle after a set treatment period.[19] Studies have shown that oxadiazole derivatives can be effective in these models, sometimes demonstrating synergy when combined with existing antibiotics like β-lactams.[19][20]
Part 4: Future Directions and Concluding Remarks
The body of evidence strongly supports the therapeutic potential of 4-hydroxyphenyl oxadiazolone derivatives. Their synthetic accessibility and broad spectrum of pharmacological activities make them a highly attractive scaffold for medicinal chemists.
Key Strengths:
-
Multitargeting Capability: They can engage multiple targets, which is particularly advantageous in complex diseases like cancer.
-
Favorable Pharmacophore: The 4-hydroxyphenyl group consistently contributes to potent biological activity.
-
Versatility: The core scaffold can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
Future Research Should Focus On:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the phenyl ring and the oxadiazole core to enhance target-specific activity and reduce off-target effects.
-
Pharmacokinetic Profiling: In-depth investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo applications.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with established drugs to overcome resistance and improve therapeutic outcomes.[20]
-
Mechanism Deconvolution: Utilizing advanced molecular and cellular biology techniques to further elucidate the precise mechanisms of action for the most promising compounds.
References
-
Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Zhejiang University. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p). ResearchGate. Available at: [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell-science. Available at: [Link]
-
Therapeutic potential of oxadiazole or furadiazole containing compounds. PMC. Available at: [Link]
-
In Vitro and in Vivo Evaluation of Selected Oxadiazole Analogs PK... ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. Available at: [Link]
-
A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. MDPI. Available at: [Link]
-
Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
(PDF) Therapeutic potential of oxadiazole or furadiazole containing compounds. ResearchGate. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]
-
In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. ResearchGate. Available at: [Link]
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. PMC. Available at: [Link]
-
In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. PMC. Available at: [Link]
-
Synthesis of a new series of 1, 3, 4-oxadizole-based azo derivatives and in vitro evaluation of their antibacterial activities. Wiley Online Library. Available at: [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Literature review of 5-substituted-3H-1,3,4-oxadiazol-2-ones
An In-Depth Technical Guide to 5-Substituted-3H-1,3,4-oxadiazol-2-ones: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] Among its derivatives, the 5-substituted-3H-1,3,4-oxadiazol-2-one moiety has emerged as a particularly versatile and potent core. This technical guide offers a comprehensive review for researchers and drug development professionals on the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of this chemical class. We delve into prevalent synthetic methodologies, including eco-friendly approaches, and provide an in-depth analysis of their demonstrated antimicrobial, anticancer, and anti-inflammatory properties. By elucidating the causal relationships between substitutions at the C5-position and resulting biological efficacy, this document serves as a foundational resource for the rational design and development of novel therapeutics based on the 1,3,4-oxadiazol-2-one nucleus.
Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Core
Heterocyclic compounds are fundamental to the architecture of over 85% of all biologically active molecules, with five-membered rings being particularly prominent in pharmaceutical development.[3][4] The oxadiazole nucleus—a five-membered ring containing one oxygen and two nitrogen atoms—exists in several isomeric forms, including 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.[1][5] Of these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its metabolic stability and its role as a bioisostere for amide and ester functionalities, enhancing properties like lipophilicity and transport across biological membranes.[6]
The 1,3,4-oxadiazol-2-one (or oxadiazolone) variant incorporates a carbonyl group into this privileged ring system, creating a rigid structure with well-defined hydrogen bond donor and acceptor sites. This arrangement has proven highly effective for interacting with a wide array of biological targets. The true power of this scaffold lies in the tunability afforded by the substituent at the 5-position (C5). By strategically modifying this position, researchers can modulate the compound's steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles across a spectrum of therapeutic areas. This guide synthesizes the current understanding of this promising class of molecules, providing the technical insights necessary to accelerate future drug discovery efforts.
Synthetic Methodologies
The construction of the 5-substituted-3H-1,3,4-oxadiazol-2-one ring is most commonly achieved through the cyclization of corresponding acid hydrazides. These methods are generally efficient, high-yielding, and tolerant of a wide range of functional groups at the C5-position.
Primary Synthetic Routes
Route A: Cyclization via Phosgene Equivalents or Carbon Dioxide
A robust and increasingly favored method involves the cyclization of an acid hydrazide using phosgene or its safer equivalents. A particularly noteworthy advancement is the development of a "Carbon Dioxide Route" (CDR).[7] This approach utilizes carbon dioxide as a green, non-toxic C1 source for the carbonyl group in the oxadiazolone ring. The reaction proceeds by treating an acid hydrazide with CO2 under basic conditions, leading to the formation of the target heterocycle in high yields. This method is not only environmentally benign but also operationally simple, making it highly attractive for scalable synthesis.
Route B: From Hydrazides via an Oxadiazole-2-thione Intermediate
An alternative, well-established two-step pathway begins with the reaction of an acid hydrazide with carbon disulfide (CS2) in a basic alcoholic solution, typically containing potassium hydroxide.[8][9] This reaction first yields a 5-substituted-1,3,4-oxadiazole-2-thione intermediate. The thione can then be converted to the corresponding oxadiazol-2-one through various oxidative or displacement reactions, though this second step adds to the overall synthesis time and complexity compared to direct cyclization methods.
The following diagram illustrates the general synthetic workflow for producing these compounds, highlighting the key intermediate and the two primary cyclization strategies.
Caption: General Synthetic Workflow for 5-substituted-3H-1,3,4-oxadiazol-2-ones.
Biological Activities and Therapeutic Potential
Derivatives of 1,3,4-oxadiazol-2-one have demonstrated a remarkable breadth of biological activities, establishing this scaffold as a fertile ground for drug discovery.
Antimicrobial Activity
The global challenge of antimicrobial resistance (AMR) necessitates the discovery of novel chemical entities to combat pathogenic microbes.[10][11] 1,3,4-Oxadiazole derivatives have shown significant promise in this area, exhibiting potent antibacterial and antifungal effects.[12][13] Certain compounds have demonstrated noteworthy activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address critical unmet medical needs.[14] The mechanism often involves the inhibition of essential bacterial enzymes, like DNA gyrase and topoisomerase IV, which are vital for DNA replication.[11]
| Compound Class (5-Substituent) | Target Organism | Activity (MIC) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than Ampicillin | [10] |
| Pyrazine-containing azetidin-2-ones | B. subtilis, S. aureus, E. coli | Moderate to Excellent | [10] |
| Quinoline-hybrids | P. aeruginosa, E. coli, S. aureus | Stronger than Ciprofloxacin | [11] |
| 2,5-disubstituted-1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x greater than Fluconazole | [11] |
Anticancer Activity
The 1,3,4-oxadiazole ring is a component of several established and experimental anticancer agents.[3] Derivatives have shown broad-spectrum antiproliferative activity against a panel of human cancer cell lines, including liver (HepG2), cervical (HeLa), breast (MCF-7), and lung (A549) cancers.[15] The mechanisms underlying their cytotoxicity are diverse and include the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.
-
NF-κB Inhibition: Some oxadiazoles prevent the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival in cancer.[16]
-
Enzyme Inhibition: These compounds have been identified as potent inhibitors of enzymes like thymidylate synthase, focal adhesion kinase (FAK), and poly (ADP-ribose) polymerase (PARP), all of which are validated targets in oncology.[3]
| Compound Class (5-Substituent) | Cancer Cell Line | Activity (IC₅₀) | Mechanism | Reference |
| Phenylpiperazine derivatives | HepG2 (Liver) | More potent than 5-Fluorouracil | FAK Inhibition | [15] |
| 2-thioxo-1,3,4-oxadiazole analogues | HeLa (Cervical) | High selectivity vs. Doxorubicin | PARP Inhibition | [15] |
| Asymmetric disulfides | SMMC-7721 (Liver) | Higher potency than 5-Fluorouracil | Not specified | [15] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)- | HCCLM3 (Liver) | 27.5 µM | NF-κB Inhibition | [16] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Many 1,3,4-oxadiazole derivatives have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with the goal of achieving high efficacy with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[17][18] Their anti-inflammatory effects are often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay.[18][19] The proposed mechanism for some derivatives involves the inhibition of prostaglandin biosynthesis, similar to conventional NSAIDs.[20]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,3,4-oxadiazol-2-ones is profoundly influenced by the nature of the substituent at the C5 position. A careful analysis of SAR provides a rational basis for designing more potent and selective agents.
-
For Antimicrobial Activity: The incorporation of lipophilic moieties, such as substituted aryl or heteroaryl rings (e.g., quinoline, pyrazine), often enhances antimicrobial activity.[10][11] This is attributed to improved penetration of the microbial cell membrane. The presence of halogen atoms (F, Cl) on an aryl ring at the C5 position can also significantly boost potency against both Gram-positive and Gram-negative bacteria.[10]
-
For Anticancer Activity: A wide variety of C5-substituents have yielded potent anticancer compounds. Large, complex moieties, such as those containing piperazine or benzodioxan rings, have been shown to be effective.[3][15] The electronic nature of the substituent is critical; for instance, linking the oxadiazole to asymmetric disulfides has led to compounds with higher potency than the standard-of-care drug 5-fluorouracil.[15]
-
For Anti-inflammatory and Analgesic Activity: SAR studies have revealed that C5-aryl groups bearing electron-withdrawing substituents, particularly halogens like chlorine at the 2,4-positions of the phenyl ring, result in maximum anti-inflammatory activity.[18][21]
The following diagram summarizes the logical relationship between substituent class and observed biological activity.
Caption: Structure-Activity Relationship (SAR) logic for C5-substituents.
Key Experimental Protocols
To facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and evaluation of 5-substituted-3H-1,3,4-oxadiazol-2-ones.
Protocol 1: General Synthesis of a 5-Aryl-3H-1,3,4-oxadiazol-2-one
This protocol is adapted from efficient, high-yield cyclization methods.[7][22]
-
Step 1: Synthesis of Acid Hydrazide.
-
To a solution of the desired aryl acid chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add hydrazine monohydrate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. Add water to precipitate the solid product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude acid hydrazide. Recrystallization from ethanol may be performed if necessary.
-
Validation: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
Step 2: Cyclization to form the Oxadiazol-2-one.
-
Dissolve the acid hydrazide (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.
-
Bubble carbon dioxide (CO₂) gas through the solution at room temperature for 8-12 hours (or perform in a CO₂ atmosphere).
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification & Validation: Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization. Characterize the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Anti-inflammatory Evaluation (Protein Denaturation Assay)
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, a well-established cause of inflammation.[23]
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of test compounds and a standard drug (e.g., Diclofenac sodium) in DMSO.
-
-
Assay Procedure:
-
To 1.0 mL of the BSA solution, add 100 µL of the test compound solution at various concentrations (e.g., 10-500 µg/mL).
-
For the control, add 100 µL of DMSO to 1.0 mL of the BSA solution.
-
Incubate all samples at 37 °C for 20 minutes.
-
Induce denaturation by heating the samples at 72 °C for 5 minutes.
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) for each compound.
-
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.[3][16]
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Incubation:
-
Remove the treatment media and add 100 µL of fresh media containing 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
-
Conclusion and Future Outlook
The 5-substituted-3H-1,3,4-oxadiazol-2-one scaffold represents a highly validated and versatile platform for the development of new therapeutic agents. Its straightforward and adaptable synthesis, coupled with its proven efficacy across a wide range of biological targets, makes it a subject of enduring interest in medicinal chemistry. The extensive body of research clearly demonstrates that strategic manipulation of the C5-substituent is a powerful tool for fine-tuning pharmacological activity, whether for combating microbial resistance, inducing cancer cell apoptosis, or mitigating inflammatory responses.
Future research should focus on several key areas. The exploration of novel and more complex substituents at the C5 position could unlock interactions with new biological targets or improve selectivity for existing ones. Further investigation into the mechanisms of action for the most potent compounds is critical to understanding their full therapeutic potential and potential off-target effects. Finally, advancing the most promising leads from in vitro and in vivo preclinical studies toward clinical development will be the ultimate validation of this remarkable heterocyclic core.
References
-
Plech, T., Wujec, M., & Siwek, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7380. Available at: [Link]
-
Yadav, M. R., et al. (2012). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Journal of the Korean Chemical Society, 56(4), 488-494. Available at: [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3346. Available at: [Link]
-
Unknown Author. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Goud, N. S., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Pharmacology, 9, 268. Available at: [Link]
-
Sabatino, M., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5446. Available at: [Link]
-
Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1597-1602. Available at: [Link]
-
Khan, I., et al. (2022). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores | Journals. Available at: [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. Available at: [Link]
-
Yadava, N., et al. (2017). Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies. Bioorganic & Medicinal Chemistry Letters, 27(22), 5029-5034. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 510-517. Available at: [Link]
-
Unknown Author. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]
-
Gatphoh, B. F. D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chulalongkorn University Digital Collections. Available at: [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis of some new 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. Indian Journal of Chemistry, 47B, 479-484. Available at: [Link]
-
Kiss, L. E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm, 2(8), 747-752. Available at: [Link]
-
Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. Available at: [Link]
-
Gatphoh, B. F. D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Chaudhary, T., Upadhyay, P. K., & Kataria, R. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis, 21(8), 1014-1020. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]
-
Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s), s44-s60. Available at: [Link]
-
Li, Y., et al. (2014). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 19(11), 17611-17624. Available at: [Link]
-
Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4447. Available at: [Link]
-
Kim, Y. J., & Lee, S. H. (2014). synthesis of 5-substituted-3H-[10][15][24]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate. Available at: [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Neliti. Available at: [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]
-
Gąsowska-Bajger, B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available at: [Link]
-
Kumar, S., & Singh, P. (2014). Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 5(7), 2636-2646. Available at: [Link]
-
Chirita, C., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal, 66(3), 553-558. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. Available at: [Link]
-
Vasin, V. A., et al. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2197-2203. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Theoretical study of synthesis and pharmaceutical activity of 1, 3, 4-oxadiazole derivatives. Journal of Student Research. Available at: [Link]
-
Bansal, S., & Kumar, V. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. Frontiers in Health Informatics, 13(3), 9093-9101. Available at: [Link]
-
Sharma, P., & Kumar, A. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(12), 1691-1711. Available at: [Link]
-
Li, Y. Q., et al. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 15(10), 1052-1064. Available at: [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One moment, please... [japtronline.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. jchemrev.com [jchemrev.com]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 12. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]
- 15. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 17. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 23. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 24. ijmspr.in [ijmspr.in]
Solubility profile of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
An In-Depth Technical Guide to the Solubility Profile of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. The 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, emerges from this promising class of compounds. Its structure, featuring a phenolic hydroxyl group and the oxadiazolone ring, suggests a complex solubility behavior that warrants a thorough investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals dedicated to elucidating the solubility profile of this compound. Rather than presenting a static set of data, this guide provides the foundational principles, detailed experimental methodologies, and data interpretation frameworks necessary to conduct a thorough and meaningful solubility assessment. By following the protocols and insights within, researchers can generate a robust solubility profile that will inform critical decisions in the preformulation and formulation development stages.
Physicochemical Landscape and In Silico Assessment
A preliminary analysis of the molecular structure of this compound provides critical insights into its potential solubility characteristics. The molecule possesses two key ionizable protons: the phenolic hydroxyl group (-OH) and the proton on the nitrogen atom of the 3H-1,3,4-oxadiazol-2-one ring. The phenolic group is weakly acidic, while the N-H proton is also expected to be acidic, making the compound likely to exhibit increased solubility in basic (high pH) conditions.
Before embarking on extensive experimental work, in silico prediction tools can offer valuable, albeit preliminary, estimations of a compound's physicochemical properties.[3][4] Web-based platforms such as SwissADME can provide predictions for key parameters that influence solubility, including:
-
LogP (Octanol-Water Partition Coefficient): An indicator of lipophilicity.
-
Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes.
-
Predicted Aqueous Solubility (LogS): A direct estimation of solubility in water.
These computational methods are instrumental in the early stages of drug discovery for prioritizing candidates and anticipating potential challenges.[5] However, it is crucial to recognize that these are predictive models, and their outputs must be validated through rigorous experimental measurement.
The Cornerstone of Solubility Measurement: Thermodynamic Equilibrium Solubility
The most reliable and definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[6] The "gold standard" for determining thermodynamic solubility is the Shake-Flask method, as established by Higuchi and Connors.[7]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves adding an excess amount of the solid compound to a chosen solvent system and agitating the mixture until equilibrium is achieved.[7]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of clear glass vials, each containing a precisely measured volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved particles remain at the end of the experiment.
-
Solvent Systems: A comprehensive profile requires testing in a range of pharmaceutically relevant solvents:
-
Aqueous Buffers: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to construct a pH-solubility profile. Phosphate-buffered saline (PBS) at pH 7.4 is particularly important as it mimics physiological conditions.[5]
-
Organic Co-solvents: Test solubility in common, pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Biorelevant Media: For a more advanced assessment, consider using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments by taking measurements at various time points until the concentration plateaus.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is typically achieved through centrifugation followed by filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method.
Visualizing the Workflow
The following diagram illustrates the key stages of the Shake-Flask solubility determination workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3,4-oxadiazole derivatives as novel antidiabetic agents | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: Modern Cyclization Strategies for the Synthesis of 1,3,4-Oxadiazol-2-ones
Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5][6][7] Within this class, the 1,3,4-oxadiazol-2(3H)-one substructure is of particular interest. It acts as a versatile bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic profiles.[8] The development of efficient, safe, and scalable synthetic protocols to access this valuable core is therefore a critical objective for researchers in organic synthesis and pharmaceutical development.
Historically, the synthesis of these heterocycles often relied on hazardous reagents such as phosgene and its derivatives. This guide provides an in-depth overview of modern, safer, and more efficient cyclization protocols for the formation of 1,3,4-oxadiazol-2-ones, with a focus on the underlying mechanisms and practical, field-proven methodologies suitable for a research and development setting.
Core Synthetic Strategies and Mechanistic Insights
The formation of the 1,3,4-oxadiazol-2-one ring typically involves the cyclization of a hydrazide or a related intermediate with a one-carbon (C1) carbonyl source. The choice of starting materials and the carbonyl source dictates the overall efficiency, substrate scope, and safety of the protocol.
Workflow Overview: Pathways to 1,3,4-Oxadiazol-2-one
Caption: Overview of primary synthetic routes to the 1,3,4-oxadiazol-2-one core.
Method 1: One-Pot Synthesis via Carbonyldiimidazole (CDI)
This modern, metal-free approach represents a significant advancement in convenience and safety, avoiding the use of hazardous reagents.[9] It facilitates a one-pot transformation from readily available hydrazines and carboxylic acids, using 1,1'-carbonyldiimidazole (CDI) as both a coupling agent and the required carbonyl source.
Mechanistic Rationale
The reaction proceeds through a well-defined, sequential mechanism. As a Senior Application Scientist, understanding this causality is key to optimization and troubleshooting.
-
Carboxylic Acid Activation: CDI first activates the carboxylic acid, forming a highly reactive acyl-imidazolide intermediate. This is the same principle used in peptide coupling reactions.
-
Hydrazide Formation: The activated acyl-imidazolide readily reacts with the hydrazine nucleophile to form the corresponding acyl hydrazide in situ.
-
Cyclization: A second equivalent of CDI then acts as the carbonyl source. It reacts with the acyl hydrazide, leading to an intermediate that undergoes intramolecular cyclization with the elimination of two imidazole molecules to furnish the stable 1,3,4-oxadiazol-2-one ring.[9]
Caption: Mechanism of CDI-mediated 1,3,4-oxadiazol-2-one formation.
Detailed Protocol: CDI-Mediated Synthesis
This protocol is adapted from a reported convenient, metal-free, one-pot synthesis.[9]
Materials and Reagents:
-
Substituted carboxylic acid
-
Substituted hydrazine
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Hydrazine | 1.0 | Substrate |
| CDI | 2.2 | Activating agent & Carbonyl source |
| Triethylamine (TEA) | 2.0 | Base |
| Anhydrous THF | - | Solvent |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and anhydrous THF.
-
Activation: Add CDI (1.1 eq.) portion-wise to the solution at room temperature. Stir for 1 hour to ensure complete formation of the acyl-imidazolide intermediate.
-
Hydrazide Formation: Add the hydrazine (1.0 eq.) followed by triethylamine (1.0 eq.). Stir the mixture at room temperature for 12 hours.
-
Cyclization Step: Add the second portion of CDI (1.1 eq.) and triethylamine (1.0 eq.). Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazol-2-one.
Method 2: Hypoiodite-Promoted Synthesis Using CO₂ as a C1 Synthon
This innovative protocol utilizes carbon dioxide (CO₂), a renewable and non-toxic C1 source, for the carbonyl group in the final heterocycle.[10] The key to this transformation is the in situ generation of hypoiodite (IO⁻) from potassium iodide (KI) and an oxidant like tert-butyl hydroperoxide (TBHP), which promotes the reaction between a hydrazine, an aldehyde, and CO₂.
Mechanistic Rationale
The reaction is believed to proceed via the formation of a nitrile imine intermediate.
-
Hydrazone Formation: The aldehyde and hydrazine first condense to form a hydrazone.
-
Oxidation to Nitrile Imine: The hypoiodite generated in situ oxidizes the hydrazone to a highly reactive 1,3-dipolar nitrile imine intermediate.
-
[3+2] Cycloaddition: The nitrile imine undergoes a [3+2] cycloaddition reaction with CO₂.
-
Tautomerization: The resulting cycloadduct rapidly tautomerizes to yield the stable aromatic 1,3,4-oxadiazol-2-one product.
This pathway provides an elegant and environmentally conscious route to the target scaffold.[10]
Detailed Protocol: CO₂ Incorporation
This protocol is based on the efficient route developed for synthesizing 1,3,4-oxadiazol-2(3H)-ones from CO₂, hydrazines, and aldehydes.[10]
Materials and Reagents:
-
Substituted aldehyde
-
Substituted hydrazine
-
Potassium iodide (KI)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
CO₂ (balloon or cylinder)
| Reagent | Molar Eq. | Purpose |
| Aldehyde | 1.0 | Substrate |
| Hydrazine | 1.2 | Substrate |
| KI | 2.0 | Hypoiodite precursor |
| TBHP | 4.0 | Oxidant |
| DBU | 2.0 | Base |
| CO₂ | 1 atm | C1 Synthon |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aldehyde (1.0 eq.), hydrazine (1.2 eq.), KI (2.0 eq.), DBU (2.0 eq.), and acetonitrile.
-
CO₂ Atmosphere: Evacuate and backfill the tube with CO₂ gas (1 atm) from a balloon three times.
-
Reaction Initiation: Add TBHP (4.0 eq.) dropwise to the stirred mixture at room temperature.
-
Heating and Monitoring: Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to neutralize any remaining oxidant. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the pure product.
Method 3: Palladium-Catalyzed Oxidative Intramolecular Cyclocarbonylation
For certain substrates, transition-metal catalysis offers a powerful and direct route. A palladium-catalyzed oxidative intramolecular cyclocarbonylation provides an efficient method for constructing the 1,3,4-oxadiazol-2-one core from suitable precursors.[11]
Mechanistic Rationale
This advanced method involves a catalytic cycle where palladium facilitates the crucial C-O bond formation and carbonyl insertion.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into a pre-functionalized substrate (e.g., an N-aryl-N'-aroylhydrazine with a leaving group).
-
Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into the Pd-N bond.
-
Reductive Elimination: Intramolecular nucleophilic attack by the acyl oxygen followed by reductive elimination releases the 1,3,4-oxadiazol-2-one product and regenerates the Pd(0) catalyst, allowing the cycle to continue. An oxidant is required to facilitate the catalytic turnover.
This method is particularly valuable for its efficiency and control, though it requires specialized equipment for handling carbon monoxide gas.[11]
Comparative Summary of Protocols
| Feature | Method 1: CDI-Mediated | Method 2: CO₂ Incorporation | Method 3: Pd-Catalyzed |
| Starting Materials | Carboxylic Acids, Hydrazines | Aldehydes, Hydrazines | Pre-functionalized Hydrazines |
| C1 Source | 1,1'-Carbonyldiimidazole (CDI) | Carbon Dioxide (CO₂) | Carbon Monoxide (CO) |
| Key Reagents | CDI, TEA | KI, TBHP, DBU | Pd catalyst, Oxidant |
| Conditions | Reflux in THF | 80 °C in MeCN | Varies (often elevated temp/pressure) |
| Yields | Moderate to Excellent[9] | Moderate to High[10] | Good to Excellent[11] |
| Advantages | Metal-free, one-pot, common reagents | Uses renewable CO₂, innovative | High efficiency, catalytic |
| Disadvantages | Requires 2 eq. of CDI & TEA | Requires an oxidant (TBHP) | Requires toxic CO gas, metal catalyst |
Conclusion and Future Outlook
The synthesis of 1,3,4-oxadiazol-2-ones has evolved significantly, moving away from hazardous classical reagents towards safer, more efficient, and innovative protocols. The CDI-mediated one-pot synthesis offers exceptional practicality for most laboratory settings due to its operational simplicity and use of common reagents.[9] For researchers focused on green chemistry, the hypoiodite-promoted incorporation of CO₂ presents a compelling and sustainable alternative.[10] Finally, palladium-catalyzed methods, while more technically demanding, provide a powerful tool for specific, high-efficiency transformations.[11] The choice of protocol will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. These modern methods empower researchers and drug development professionals to access this vital heterocyclic scaffold with greater ease and safety than ever before.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. (2015). Molecules. Retrieved February 15, 2026, from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2021). Chemical Science. Retrieved February 15, 2026, from [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved February 15, 2026, from [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,3,4-oxadiazol-2(3H)-ones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
One-Pot Formation of 1,3,4-Oxadiazol-2(3H)-ones and Dibenzo[c,e]azepines by Concomitant Cathodic Reduction of Diazonium Salts and Phenanthrenequinones. (2009). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. (2023). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Retrieved February 15, 2026, from [Link]
-
Review of synthesis process of 1,3,4-oxadiazole analogs. (2021). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor. Retrieved February 15, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Authorea. Retrieved February 15, 2026, from [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules. Retrieved February 15, 2026, from [Link]
-
One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (2018). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). Bioinorganic Chemistry and Applications. Retrieved February 15, 2026, from [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Abstract
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one derivative is a key building block for developing novel therapeutic agents, leveraging the oxadiazole core as a bioisostere for carboxylic acids or amides to enhance metabolic stability and cell permeability.[3][4] This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a reliable two-step pathway. The protocol begins with the formation of the 4-hydroxybenzohydrazide intermediate, followed by a critical cyclization step using triphosgene to construct the 1,3,4-oxadiazol-2-one ring. This guide is designed for researchers in chemical synthesis and drug development, offering not just a methodology, but also the underlying chemical principles and practical insights for a successful synthesis.
Synthetic Strategy and Rationale
The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the sequential formation of a key hydrazide intermediate followed by a phosgene-mediated cyclization.
-
Step 1: Synthesis of 4-Hydroxybenzohydrazide. This initial step involves the nucleophilic acyl substitution of a commercially available p-hydroxybenzoic acid ester with hydrazine hydrate.[5] This reaction, known as hydrazinolysis, is robust and high-yielding. The choice of an ester starting material (e.g., ethyl or methyl p-hydroxybenzoate) is crucial as it provides a good leaving group (alkoxide) upon nucleophilic attack by hydrazine, making the reaction thermodynamically favorable.[6]
-
Step 2: Cyclization to this compound. The core of the synthesis is the construction of the heterocyclic ring. This is accomplished by reacting the 4-hydroxybenzohydrazide intermediate with a carbonylating agent. While highly toxic phosgene gas can be used, a much safer and more manageable crystalline equivalent, triphosgene (bis(trichloromethyl) carbonate), is employed in this protocol.[7][8] Triphosgene serves as a synthetic equivalent of phosgene, reacting with the hydrazide to form an intermediate that undergoes intramolecular cyclization to yield the desired 1,3,4-oxadiazol-2-one ring.[9] The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated in situ.[7]
The overall synthetic pathway is illustrated below.
Diagram 1. Overall synthetic pathway for this compound.
Part I: Synthesis of 4-Hydroxybenzohydrazide (Intermediate)
This protocol details the preparation of the key intermediate, 4-hydroxybenzohydrazide, from ethyl 4-hydroxybenzoate. Both conventional heating and microwave-assisted methods have proven effective.[5][10] The conventional reflux method is described here for its accessibility.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Quantity (per 0.1 mol scale) | Notes |
| Ethyl 4-hydroxybenzoate | 166.17 | 120-47-8 | 16.6 g (0.1 mol) | Starting material. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 7803-57-8 | 9.4 mL (~0.15 mol) | Toxic & Corrosive. Handle with extreme care in a fume hood. |
| Ethanol (95%) | 46.07 | 64-17-5 | 100 mL | Reaction solvent. |
| Distilled Water | 18.02 | 7732-18-5 | ~200 mL | For precipitation and washing. |
| Round-bottom flask (250 mL) | - | - | 1 | |
| Reflux Condenser | - | - | 1 | |
| Magnetic Stirrer/Hotplate | - | - | 1 | |
| Buchner Funnel & Filter Flask | - | - | 1 | For product isolation. |
Step-by-Step Protocol
-
Reaction Setup: Place 16.6 g (0.1 mol) of ethyl 4-hydroxybenzoate into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: In a well-ventilated fume hood, carefully and slowly add 9.4 mL (~0.15 mol) of hydrazine hydrate to the stirring solution.[5] The addition should be done dropwise or in small portions to control any initial exotherm.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.[10]
-
Reaction Monitoring: Maintain the reflux for 5-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. A white precipitate of the product will form as the reaction proceeds.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Product Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid several times with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.[5]
-
Drying: Dry the product under vacuum or in a drying oven at 60-70°C to a constant weight. The expected yield is typically high (85-95%).
Part II: Synthesis of this compound
This section describes the critical cyclization of 4-hydroxybenzohydrazide using triphosgene. Extreme caution is required when handling triphosgene.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Quantity (per 50 mmol scale) | Notes |
| 4-Hydroxybenzohydrazide | 152.15 | 5351-23-5 | 7.61 g (50 mmol) | Intermediate from Part I. Ensure it is completely dry. |
| Triphosgene (BTC) | 296.75 | 32315-10-9 | 5.40 g (18.2 mmol) | Extremely Toxic. Lachrymator. Decomposes to phosgene. Weigh and handle exclusively in a fume hood.[7] |
| Triethylamine (TEA) | 101.19 | 121-44-8 | 14.6 mL (105 mmol) | Base. Must be dry. |
| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | 150 mL | Reaction solvent. Must be dry. |
| Saturated Sodium Bicarbonate | - | - | ~100 mL | For aqueous work-up. |
| Brine (Saturated NaCl) | - | - | ~50 mL | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | ~10 g | Drying agent. |
| Round-bottom flask (500 mL) | - | - | 1 | Must be flame-dried or oven-dried. |
| Ice Bath | - | - | 1 | For temperature control. |
| Separatory Funnel (250 mL) | - | - | 1 | For extraction. |
Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble a flame-dried 500 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Suspension: Add 4-hydroxybenzohydrazide (7.61 g, 50 mmol) to the flask, followed by 150 mL of anhydrous dichloromethane. Stir to create a suspension.
-
Base Addition: Add triethylamine (14.6 mL, 105 mmol) to the suspension.[7]
-
Cooling: Cool the reaction mixture to an internal temperature of 0-5°C using an ice bath.
-
Triphosgene Addition: (CRITICAL STEP: Perform in a certified fume hood) . Wearing appropriate personal protective equipment, add triphosgene (5.40 g, 18.2 mmol) to the cold suspension in small portions over a period of 45 minutes. Use a powder funnel to avoid contamination of the flask neck. The key is to maintain the internal temperature below 5°C during the addition, as the reaction is exothermic.[7]
-
Reaction Progression: After the complete addition of triphosgene, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[7] Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution to the flask while it is still in the ice bath to neutralize excess phosgene and acid.
-
Aqueous Work-up: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine all organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Experimental Workflow and Characterization
The entire experimental process, from initial setup to final product characterization, follows a logical sequence to ensure safety and purity.
Diagram 2. Step-by-step experimental workflow for the synthesis and purification process.
Expected Characterization: The structure of the final product, 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, and its analogues have been confirmed in the literature using various spectroscopic methods.[11] Key expected signals would include:
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons on the hydroxyphenyl ring, a broad singlet for the phenolic -OH, and another for the -NH proton of the oxadiazolone ring.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for -OH stretching, -NH stretching, C=O stretching (carbonyl of the oxadiazolone ring), and C-O-C stretching of the ether linkage within the ring.[11]
-
Mass Spectrometry (m/z): A molecular ion peak corresponding to the calculated mass of C₈H₆N₂O₃ (178.15 g/mol ).
Safety and Troubleshooting
-
Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Triphosgene is extremely toxic and can release fatal phosgene gas upon contact with nucleophiles or moisture.[7][12] Both must be handled exclusively in a well-ventilated chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles. Any triphosgene-contaminated waste must be quenched with a basic solution (like NaOH or NaHCO₃) before disposal.
-
Troubleshooting:
-
Low Yield in Step 1: Ensure the starting ester is of high purity and that the reflux time is adequate. Incomplete reaction is a common issue.
-
Incomplete Cyclization in Step 2: The primary cause is often moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The 4-hydroxybenzohydrazide intermediate must be completely dry before use.
-
Difficult Purification: If the crude product is oily or difficult to crystallize, column chromatography on silica gel may be required as an alternative purification method.
-
References
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration. Biointerface Research in Applied Chemistry. [Link]
-
4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). [Link]
-
Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review. ResearchGate. [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. [Link]
-
Solid phase synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one scaffolds from acyl hydrazides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reaction of hydrazones 1-4 with triphosgene. ResearchGate. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe. PMC. [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. ResearchGate. [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 4-Hydroxybenzhydrazide synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one scaffolds from acyl hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Welcome to the technical support center for the synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The successful and efficient synthesis of these compounds is therefore of critical importance.
This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address issues you may encounter in the lab.
Core Synthesis Pathway
The most common and direct route to synthesizing this compound involves the cyclization of 4-hydroxybenzohydrazide. This is typically achieved using a phosgene equivalent, such as triphosgene, in the presence of a base.[5] Understanding this pathway is the first step in troubleshooting any issues that may arise.
Caption: General synthesis route for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve it?
Low or no yield is a common frustration in heterocyclic synthesis.[6][7] A systematic approach is the best way to diagnose and solve the problem.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your 4-hydroxybenzohydrazide or cyclizing agent can halt the reaction or lead to unwanted side products.
-
Actionable Advice: Always use reagents from a reputable supplier. If in doubt, verify the purity of your starting materials via melting point, NMR, or LC-MS. Recrystallize the 4-hydroxybenzohydrazide if necessary.
-
-
Atmospheric Moisture: Hydrazides and many cyclizing agents (especially phosgene equivalents) are sensitive to moisture. Water can consume your reagents and prevent the desired reaction.
-
Actionable Advice: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[6]
-
Actionable Advice:
-
Temperature: If the reaction is too cold, it may not proceed. If it's too hot, you risk decomposition of the starting material or product. Start with established literature protocols and then systematically vary the temperature.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and check for product degradation over time.[6]
-
-
-
Inefficient Mixing: In heterogeneous reactions (where not all components are dissolved), poor stirring can lead to low yields.
-
Actionable Advice: Ensure your stirring rate is sufficient for the reaction's scale and viscosity.[6]
-
-
Incorrect Stoichiometry: The ratio of hydrazide to the cyclizing agent and base is crucial. An excess of base can lead to side reactions, while insufficient cyclizing agent will result in incomplete conversion.
-
Actionable Advice: Carefully calculate and measure your reagents. It may be beneficial to perform small-scale trial reactions to find the optimal stoichiometry.
-
Question 2: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
The formation of side products can complicate purification and reduce your overall yield.
Potential Impurities & Purification Strategies:
-
Unreacted 4-Hydroxybenzohydrazide: This is a common impurity if the reaction does not go to completion.
-
Purification: This starting material is generally more polar than the product. It can often be removed by washing the crude product with a solvent in which the starting material is soluble but the product is not. Column chromatography is also very effective.
-
-
Diacylhydrazine Intermediate: Incomplete cyclization can leave a linear diacylhydrazine intermediate.
-
Purification: Similar to the unreacted starting material, this intermediate is typically more polar than the final product and can be separated by column chromatography.
-
-
Side-Reactions from the Hydroxyl Group: The phenolic hydroxyl group can potentially react with the cyclizing agent, leading to undesired byproducts.
-
Purification: These byproducts will have different polarities and can usually be separated by column chromatography or careful recrystallization.
-
-
Polymeric Materials: Under certain conditions, starting materials can polymerize, leading to an insoluble, often colored, residue.
-
Purification: These are often easily removed by filtration as they are typically insoluble in most organic solvents.
-
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Suggested Solvents: Ethanol, methanol, or mixtures of ethyl acetate and hexane are good starting points for recrystallization. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal mobile phase will depend on the specific impurities present.
-
Question 3: How do I confirm the structure and purity of my final product?
Proper characterization is essential to ensure you have synthesized the correct compound.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra should be consistent with the expected structure of this compound.[7][8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the oxadiazolone ring and the O-H stretch of the phenolic hydroxyl group.[8]
-
Melting Point: A sharp melting point is a good indicator of purity. Compare your measured melting point to literature values if available.
Frequently Asked Questions (FAQs)
-
Q: Are there alternative, "greener" methods for this synthesis?
-
Q: What are the key safety precautions for this synthesis?
-
A: When using phosgene equivalents like triphosgene, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Triphosgene is toxic and can release phosgene gas. Always handle it with extreme care.
-
-
Q: Can I use a different base instead of triethylamine?
-
A: Yes, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. The choice of base can sometimes influence the reaction rate and yield, so optimization may be required.
-
Troubleshooting Workflow
When encountering issues, a logical workflow can help you quickly identify and resolve the problem.
Caption: A systematic workflow for troubleshooting synthesis problems.
**Comparative Data on 1,3,4-Oxadiazole Synthesis
The following table summarizes various methods and conditions reported for the synthesis of 1,3,4-oxadiazole derivatives, which can provide a basis for experimental design and optimization.
| Starting Materials | Cyclizing/Dehydrating Agent | Conditions | Yield Range | Reference |
| Acid Hydrazides | Phosphorus Oxychloride (POCl₃) | Reflux, 6-7 hours | 54-89% | [1][7] |
| Aroylhydrazones | Iodine (I₂) / K₂CO₃ | Varies | Good | [10] |
| Carboxylic Acids & Acylhydrazides | HATU / Burgess Reagent | Mild conditions | 70-93% | [9] |
| Hydrazides & Triphosgene | Triethylamine | Varies | Not Specified | [5] |
| Semicarbazones | Electrocyclization | Thermal/Mild Acidic | Varies | [9] |
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
Al-Ghorbani, M., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Narayana, B., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry. [Link]
- Kumar, S., et al. (2024).
-
Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. [Link]
-
Król, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Murthy, T., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
- Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
- IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal for Advanced Research in Science & Technology.
- IJIRSET. (2019). Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology.
- El-Sayed, M. (n.d.). Heterocyclic Compounds.
- ACS Publications. (1998). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry.
-
PubMed. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. [Link]
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Western Kentucky University. (2019).
- MDPI. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential.
- ResearchGate. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl)
- MDPI. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Preventing hydrolysis of the oxadiazolone ring during synthesis
Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address a critical challenge in synthetic chemistry: preventing the hydrolysis of the oxadiazolone ring during its synthesis . As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.
Understanding Oxadiazolone Ring Stability and Hydrolysis
The 1,3,4-oxadiazol-2-one moiety is a valuable scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids. However, its utility is challenged by the inherent susceptibility of the heterocyclic ring to hydrolysis, particularly under the acidic or basic conditions frequently employed in synthesis. Understanding the mechanism of this degradation is the first step toward preventing it.
The Mechanism of Hydrolysis
The oxadiazolone ring's stability is critically dependent on pH. The presence of two electronegative oxygen atoms and a carbonyl group makes the ring susceptible to nucleophilic attack, which initiates ring cleavage. This process is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrogen atom at the 3-position is protonated. This protonation activates the adjacent carbonyl carbon (C2) towards nucleophilic attack by water. The subsequent cascade of events leads to the cleavage of the endocyclic C-O bond, ultimately yielding a hydrazine derivative and carbon dioxide. This pathway is a significant concern when using strong acid catalysts or during acidic aqueous work-ups.[1][2][3]
-
Base-Catalyzed Hydrolysis : In basic media, a hydroxide ion directly attacks the electrophilic carbonyl carbon (C2). This forms a tetrahedral intermediate which rapidly collapses, cleaving the acyl-oxygen bond and opening the ring to form a carbazate salt.[2][4] This mechanism is particularly relevant during reactions employing strong bases or during basic aqueous work-ups.
Sources
- 1. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing stability of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one in DMSO
Technical Support Center: 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: The Challenge of Stability
This compound is a molecule of interest due to the prevalence of the oxadiazole scaffold in biologically active compounds.[1][2][3] However, its structure, which includes a phenolic hydroxyl group and a heterocyclic oxadiazolone ring, presents specific stability challenges, particularly when dissolved in DMSO, the most common solvent for compound storage in high-throughput screening and biological assays.[4]
Users often report a time-dependent loss of compound activity, which can be attributed to degradation. This guide will walk you through the potential causes of this instability and provide actionable troubleshooting steps and best practices to enhance the shelf-life of your compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a decrease in the efficacy of my compound over time. What could be causing the instability of this compound in DMSO?
A1: Understanding the Root Causes
The instability of this compound in DMSO is likely due to a combination of factors related to both the compound's structure and the nature of the solvent.
-
The Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be catalyzed by trace metal impurities, light, or the presence of oxygen.[5] The hydroxyl group can be oxidized to a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric byproducts, all of which are inactive. While DMSO can sometimes protect phenolic compounds from oxidation, it can also have pro-oxidant effects under certain conditions.[5][6][7]
-
The 1,3,4-Oxadiazol-2-one Ring: Heterocyclic rings, such as oxadiazolones, can be susceptible to hydrolysis, especially if the DMSO contains water.[8] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[9][10] This absorbed water can lead to the hydrolytic cleavage of the oxadiazolone ring, breaking down the parent molecule.
-
The Nature of DMSO: While an excellent solvent, DMSO is not entirely inert. It can participate in reactions and its degradation can be catalyzed by acids, bases, or light, and it can thermally decompose near its boiling point.[4][11] Although less common under typical laboratory storage conditions, these factors can contribute to compound instability over extended periods.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for the compound in DMSO.
Q2: What are the best practices for preparing and storing my stock solutions to maximize stability?
A2: Adherence to proper preparation and storage protocols is critical.
Following these guidelines can significantly extend the viability of your compound solutions.
-
Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO. Once opened, protect it from atmospheric moisture by using a desiccant and tightly sealing the container.
-
Optimize Concentration: While higher concentrations may seem convenient, they can sometimes accelerate degradation or lead to precipitation upon freezing.[12] If you are experiencing issues, consider preparing a stock solution at a lower concentration (e.g., 1-10 mM).
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation, aliquot your stock solution into single-use volumes in appropriate containers.[10][13]
-
Proper Storage Conditions: Store your aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks to a month).[13][14] Avoid storing DMSO solutions at room temperature for extended periods, as significant degradation can occur.[15]
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| Room Temperature | < 24-48 hours | For immediate use only. |
| 4°C | Not Recommended | Freezing point of DMSO is ~18.5°C. |
| -20°C | Up to 1 month | For short-term storage. Re-evaluate efficacy if stored longer.[13] |
| -80°C | Up to 6 months | Recommended for long-term storage.[14] |
Q3: I suspect my compound is degrading. How can I experimentally confirm this?
A3: A simple stability study using High-Performance Liquid Chromatography (HPLC) is the most direct way to assess the chemical integrity of your compound.
This protocol allows you to quantify the amount of the parent compound remaining over time.
Experimental Protocol: HPLC Stability Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis (e.g., 10-50 µM). Inject this sample into the HPLC system to obtain the initial chromatogram. The peak area of the parent compound at T=0 serves as your 100% reference.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot completely and mix thoroughly. Prepare the sample for HPLC analysis as described in step 2 and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. The appearance of new peaks in the chromatogram is indicative of degradation products. Calculate the percentage of the remaining parent compound at each time point.
A suggested troubleshooting workflow is provided below.
Caption: A workflow for troubleshooting compound instability.
Q4: Are there any additives I can use to improve the stability of my compound in DMSO?
A4: Yes, the use of antioxidants or co-solvents can be explored, but they must be validated for compatibility with your specific assay.
-
Antioxidants: Given the susceptibility of the phenolic group to oxidation, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your DMSO stock solution could be beneficial. A final concentration of 10-50 µM BHT may be sufficient. However, you must run a control experiment to ensure that BHT itself does not interfere with your biological assay.
-
Co-solvents: In some cases, using a co-solvent with DMSO can reduce the rate of degradation.[16] However, this can also affect the solubility of your compound.[9][17] The choice of a co-solvent is highly dependent on the specific compound and the experimental system. If you choose to explore this option, you must re-validate the solubility and stability of your compound in the new solvent system.
Q5: How can I minimize the impact of DMSO on my cellular or biochemical assays?
A5: It is crucial to be aware of the potential effects of DMSO on your experimental system.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[13]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test samples, allowing you to distinguish the effects of the compound from those of the solvent.[4]
-
DMSO's Biological Activity: Be aware that DMSO is not biologically inert. It has known antioxidant and anti-inflammatory properties and can affect cellular processes.[6][18][19] These effects are generally observed at higher concentrations but should be considered when interpreting your data.
By implementing these best practices and troubleshooting strategies, you can significantly enhance the stability of this compound in your DMSO stock solutions, leading to more reliable and reproducible experimental results.
References
- Vertex AI Search. (2024, August 12). Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics.
-
ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]
-
PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
- MCE. Compound Handling Instructions.
-
Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]
-
Request PDF. (2025, August 10). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]
-
ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]
-
PMC. Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. Retrieved from [Link]
-
PubMed. (2025, January 15). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Retrieved from [Link]
-
PubMed. (2011, March 15). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Retrieved from [Link]
-
Frontiers. (2022, October 6). Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model. Retrieved from [Link]
-
ResearchGate. (2024, May 3). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
ResearchGate. Degradation pathways of DMSO during UV/H 2 O 2 treatment. Retrieved from [Link]
-
ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
MDPI. (2023, May 29). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]
-
ACS Omega. (2023, December 13). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
Sources
- 1. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 6. Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
The Bioisostere Dilemma: A Head-to-Head Comparison of Oxadiazolones and Tetrazoles as Carboxylic Acid Surrogates in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity.[1][2] The carboxylic acid moiety, a ubiquitous functional group in numerous drugs, often presents a double-edged sword. While its ability to form critical hydrogen bonds and electrostatic interactions is vital for target engagement, its ionizable nature can lead to poor membrane permeability, rapid metabolism, and toxicity.[2][3][4][5] This has propelled the exploration of carboxylic acid bioisosteres—functional groups that mimic the parent acid's biological activity while offering improved physicochemical and pharmacokinetic properties. Among the frontrunners in this endeavor are oxadiazolones and tetrazoles, two heterocyclic systems that have carved a significant niche in modern drug design.[3][6]
This guide provides a comprehensive, data-driven comparison of oxadiazolones and tetrazoles as carboxylic acid bioisosteres, tailored for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, metabolic stability, synthetic accessibility, and impact on biological activity, supported by experimental data and case studies from the forefront of drug discovery.
Understanding the Players: A Physicochemical Deep Dive
The success of a bioisosteric replacement hinges on replicating the essential properties of the original functional group while improving upon its liabilities. For carboxylic acids, the key parameters are acidity (pKa) and lipophilicity (LogP/LogD).
Tetrazoles: The Established Challenger
5-substituted 1H-tetrazoles are arguably the most widely recognized non-classical bioisosteres of carboxylic acids, featuring in over 20 FDA-approved drugs.[7] Their popularity stems from an acidity that closely mimics carboxylic acids (pKa ≈ 4.5–4.9), allowing them to maintain crucial ionic interactions with biological targets.[7][8][9] The delocalization of the negative charge across the five-membered ring contributes to this comparable acidity.[10]
While generally more lipophilic than their carboxylate counterparts, tetrazoles do not always guarantee improved membrane permeability.[7] This is attributed to their high desolvation energy, a consequence of strong hydrogen bonding with water molecules.[7] However, this same hydrogen-bonding capacity can be advantageous for enhancing binding affinity to the target protein.[7] A major advantage of tetrazoles is their enhanced metabolic stability compared to carboxylic acids, which are susceptible to phase II metabolism (e.g., glucuronidation).[11]
Oxadiazolones: The Emerging Contender
More specifically, 5-oxo-1,2,4-oxadiazoles (a class of oxadiazolones) have emerged as promising carboxylic acid bioisosteres.[10] They are planar, acidic heterocycles with pKa values typically in the range of 6-7.[10] While less acidic than tetrazoles and carboxylic acids, they can still participate in important ionic interactions. A key distinguishing feature of 5-oxo-1,2,4-oxadiazoles is their reported higher lipophilicity compared to tetrazoles, which in some cases has led to increased oral bioavailability of potent drug candidates.[10] Like tetrazoles, oxadiazolones are generally characterized by a high degree of metabolic stability.[3]
The following diagram illustrates the structural and electronic similarities between a carboxylic acid and its tetrazole and oxadiazolone bioisosteres.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. itmat.upenn.edu [itmat.upenn.edu]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Oxadiazolone Derivatives via HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel oxadiazolone derivatives, a class of heterocyclic compounds with significant therapeutic potential, rigorous purity validation is paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, data-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of oxadiazolone derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations.
The Central Role of HPLC in Purity Validation
High-Performance Liquid Chromatography (HPLC) has established itself as the gold standard for the purity analysis of a vast array of pharmaceutical compounds, including oxadiazolone derivatives. Its widespread adoption is attributable to its high resolving power, sensitivity, and reproducibility, making it exceptionally well-suited for separating and quantifying closely related impurities.
The versatility of HPLC allows for various modes of separation, with reversed-phase HPLC (RP-HPLC) being the most common for moderately polar compounds like many oxadiazolone derivatives.[1] In RP-HPLC, a non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse of purity analysis, a comprehensive understanding of its performance relative to other techniques is crucial for informed method development. This section compares HPLC with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, combining features of both GC and HPLC. |
| Applicability to Oxadiazolones | Highly suitable for most oxadiazolone derivatives, including non-volatile and thermally labile compounds.[1] | Limited to volatile and thermally stable oxadiazolone derivatives or those that can be derivatized. | Applicable to a wide range of oxadiazolone derivatives, particularly useful for chiral separations and as a "green" alternative. |
| Selectivity & Resolution | Excellent selectivity and resolution achievable through a wide choice of stationary and mobile phases. | High resolution for volatile compounds. | High resolution, often with faster analysis times compared to HPLC. |
| Sensitivity | High sensitivity, especially when coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS). | Very high sensitivity with detectors like Flame Ionization Detector (FID) and MS. | Good sensitivity, compatible with both UV and MS detectors. |
| Speed | Analysis times can range from several minutes to over an hour. | Typically faster than HPLC for suitable analytes. | Generally faster than HPLC due to the low viscosity of the mobile phase. |
| Solvent Consumption | Can be a significant drawback, with high consumption of organic solvents. | Minimal solvent consumption. | Significantly lower organic solvent consumption compared to HPLC, making it a more environmentally friendly option. |
| Challenges | Peak tailing for basic compounds, potential for column degradation with aggressive mobile phases, and longer run times.[2][3] | Requirement for analyte volatility and thermal stability, potential for sample degradation at high temperatures. | Higher initial instrument cost, less universally available than HPLC. |
A Deeper Dive into HPLC Method Validation for Oxadiazolone Derivatives
A robust HPLC method is a self-validating system. The choices made during method development are critical for ensuring the method is fit for its intended purpose. The validation of an analytical procedure is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters to be evaluated.
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates a typical workflow for the purity validation of an oxadiazolone derivative using HPLC.
Caption: A typical workflow for HPLC purity validation of oxadiazolone derivatives.
Causality Behind Experimental Choices
-
Column Selection (C18): A C18 column is a common choice for the reversed-phase separation of moderately polar heterocyclic compounds like oxadiazolones due to its hydrophobic nature, which provides good retention and separation.[1][4][5] The choice of a specific C18 column (e.g., particle size, pore size) will depend on the desired resolution and backpressure limitations of the HPLC system.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier (commonly acetonitrile or methanol).[1][4][5]
-
Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better peak efficiency. It also has a lower UV cutoff, which can be advantageous for detecting analytes at low wavelengths.
-
Acid Modifier (e.g., Orthophosphoric Acid, Formic Acid): The addition of an acid to the mobile phase is crucial for controlling the ionization of both the analytes and residual silanol groups on the silica-based stationary phase. For basic nitrogen-containing heterocycles like some oxadiazolones, an acidic mobile phase (pH 2-4) protonates the basic sites, leading to more consistent retention times and improved peak shapes by minimizing interactions with acidic silanol groups.[2][3] This is a key strategy to mitigate peak tailing.
-
-
Detector Wavelength: The selection of the detection wavelength is based on the UV-Vis spectrum of the oxadiazolone derivative. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity for both the main compound and any potential impurities.[1] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Detailed Experimental Protocol: RP-HPLC for Purity Validation of a Novel Oxadiazolone Derivative
This protocol is a representative example and should be optimized for the specific oxadiazolone derivative being analyzed.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Orthophosphoric acid (analytical grade).
-
Reference standard of the oxadiazolone derivative (purity >99.5%).
-
The synthesized oxadiazolone derivative to be tested.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized during method development.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is often a suitable diluent.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the oxadiazolone reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the synthesized oxadiazolone derivative in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The λmax of the oxadiazolone derivative (e.g., 254 nm).
-
Run Time: Sufficiently long to allow for the elution of all potential impurities (e.g., 30 minutes).
4. System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable for use if the following criteria are met (typical values):
-
Tailing Factor (Asymmetry Factor): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
5. Analysis Procedure:
-
Inject the diluent (as a blank) to ensure no interference from the solvent.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
6. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to the oxadiazolone derivative in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Ensuring Trustworthiness: A Self-Validating System through ICH Q2(R1)
The trustworthiness of an analytical method is established through rigorous validation. The following diagram outlines the logical flow of the validation process as per ICH Q2(R1) guidelines.
Caption: Logical flow of the validation process based on ICH Q2(R1) guidelines.
-
Specificity and Forced Degradation Studies: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For purity testing, this is often demonstrated through forced degradation studies. The oxadiazolone derivative is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6][7] The HPLC method must be able to separate the main peak from all degradation product peaks, demonstrating its stability-indicating nature.[1][4][5]
-
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For a purity method, linearity should be established for the main compound over a range of concentrations (e.g., 50% to 150% of the target concentration).
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by spiking a placebo with known amounts of the oxadiazolone derivative at different concentration levels and measuring the recovery.
-
Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a purity method, the LOQ is particularly important for quantifying low-level impurities.
-
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate.
Conclusion
The validation of the purity of oxadiazolone derivatives is a critical activity in drug development that demands a scientifically sound and robust analytical methodology. High-Performance Liquid Chromatography, particularly in its reversed-phase mode, stands out as the premier technique for this purpose due to its high resolving power and broad applicability. By understanding the principles behind method development, adhering to a systematic validation approach as outlined by ICH guidelines, and being cognizant of the comparative advantages of alternative techniques, researchers can ensure the generation of high-quality, reliable, and defensible purity data. This, in turn, is fundamental to advancing promising oxadiazolone derivatives from the laboratory to the clinic.
References
-
Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(04), 532–537. Available at: [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]
-
CoLab. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Characterization of Some Oxadiazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Retrieved from [Link]
-
E-RESEARCHCO. (n.d.). Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
-
Chromatography Videos by Dr. Rajendraprasad Vadlamudi. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
International Journal of Medical Sciences and Pharma Research. (2024). Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. Available at: [Link]
-
RSC Publishing. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. colab.ws [colab.ws]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of biological assays for oxadiazolone compounds
A Senior Application Scientist's Guide to Ensuring Reproducibility of Biological Assays for Oxadiazolone Compounds
In the landscape of modern drug discovery, the reproducibility of experimental data stands as the bedrock of scientific integrity and progress. For researchers investigating the therapeutic potential of oxadiazolone compounds—a class of heterocyclic molecules known for their broad spectrum of biological activities—the ability to generate consistent and reliable data is paramount.[1][2] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making the validation of their efficacy a critical step in the development pipeline.[3][4][5]
This guide provides an in-depth comparison of common biological assays for oxadiazolone compounds, with a core focus on the factors that govern their reproducibility. Drawing from established best practices and field-proven insights, we will explore the nuances of experimental design and execution that underpin trustworthy and repeatable results.
The Diverse Biological Landscape of Oxadiazolones
The 1,3,4-oxadiazole ring is a versatile scaffold that has been incorporated into a multitude of biologically active molecules.[6] This structural motif is present in approved drugs, such as the HIV integrase inhibitor Raltegravir.[1] The wide-ranging activities reported for oxadiazolone derivatives necessitate a variety of biological assays to characterize their effects. These activities include:
-
Anticancer/Antineoplastic: Many oxadiazolone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][8][9]
-
Antimicrobial: Significant antibacterial and antifungal properties have been observed in numerous studies.[10][11][12]
-
Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[1][4]
-
Antiviral: The oxadiazole core is a key component of some antiviral medications.[1]
Given this diversity, a researcher's choice of assay is the first critical step towards obtaining meaningful and reproducible data.
A Comparative Overview of Common Biological Assays
The selection of an appropriate assay depends on the specific biological activity being investigated. Here, we compare some of the most frequently employed assays for screening oxadiazolone compounds.
Anticancer and Cytotoxicity Assays
The evaluation of a compound's anticancer potential typically begins with in vitro cytotoxicity screening against a panel of cancer cell lines.
-
MTT Assay: This is a colorimetric assay that measures cell metabolic activity.[13] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The intensity of the purple color is proportional to the number of viable cells. While widely used due to its simplicity and high-throughput compatibility, it is an indirect measure of cell viability and can be influenced by compounds that affect cellular metabolism.
-
Annexin V Staining: This assay is used to detect apoptosis, a form of programmed cell death.[15] In apoptotic cells, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. This method provides more mechanistic insight than a simple viability assay but requires flow cytometry or fluorescence microscopy.[15][16]
Antimicrobial Assays
Determining the efficacy of a compound against microbial pathogens is crucial for the development of new anti-infective agents.
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] It is a quantitative and widely accepted standard for assessing antimicrobial activity.[17]
-
Disk Diffusion (Kirby-Bauer) and Cup Plate Methods: In these qualitative or semi-quantitative assays, a paper disk or a well containing the test compound is placed on an agar plate inoculated with the target microorganism.[1][10] The compound diffuses into the agar, and if it is effective, a clear zone of inhibition will form around the disk or well. The size of this zone is indicative of the compound's potency. These methods are simple and cost-effective for initial screening.
Data Presentation: Comparative Efficacy of Oxadiazolone Derivatives
The following tables summarize reported IC₅₀ (for anticancer activity) and MIC (for antimicrobial activity) values for various oxadiazolone derivatives from the literature. This data illustrates the range of potencies observed and underscores the need for standardized assays to enable meaningful comparisons across studies.
Table 1: Anticancer Activity (IC₅₀) of Selected Oxadiazolone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 13a | DU-145 (Prostate) | 0.011 | [13] |
| Compound 16b | MCF-7 (Breast) | 0.22 | [13] |
| Compound 33 | MCF-7 (Breast) | 0.34 | [7] |
| Compound 8 | HepG2 (Liver) | 1.2 | [7] |
| Compound 4i | A549 (Lung) | 1.59 | [15] |
| Compound 3b | MDA-MB-231 (Breast) | 6.3 | [18] |
| Compound 4g | C6 (Glioma) | 8.16 | [15] |
Table 2: Antimicrobial Activity (MIC) of Selected Oxadiazolone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4-16 | [12] |
| OZE-II | S. aureus | 4-16 | [12] |
| OZE-III | S. aureus | 8-32 | [12] |
| Compound 17 | S. aureus | 25 | [10] |
| Compound 18 | E. coli | 25 | [10] |
| Compound 19 | S. aureus | 25 | [10] |
Core Principles of Reproducibility: A Self-Validating System
To ensure that assay results are reproducible, every protocol must be designed as a self-validating system. This involves meticulous attention to detail and an understanding of the factors that can introduce variability.
Factors Influencing Assay Reproducibility
A multitude of factors, both technical and biological, can impact the reproducibility of in vitro assays.[19][20] Controlling these variables is essential for generating reliable data.[21]
Caption: Key factors influencing the reproducibility of cell-based assays.
Causality Behind Experimental Choices
-
Cell Line Authentication: Using misidentified or cross-contaminated cell lines is a major source of irreproducible data.[22] Short Tandem Repeat (STR) profiling should be performed to confirm the identity of cell lines.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism, proliferation, and response to stimuli, leading to erroneous results.[22] Regular testing using PCR-based methods is critical.
-
Reagent Consistency: Batch-to-batch variability in reagents, such as fetal bovine serum, can significantly impact cell growth and drug response.[21] It is advisable to purchase large lots of critical reagents and pre-test them.
-
Standardized Seeding Density: The initial number of cells seeded can affect growth rates and confluence at the time of treatment, which in turn influences drug sensitivity.[23][24]
Experimental Protocol: A Reproducible MTT Assay for Oxadiazolone Screening
The following is a detailed, step-by-step methodology for an MTT assay, designed to maximize reproducibility.
Materials
-
Authenticated, mycoplasma-free cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Oxadiazolone compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture cells in a T-75 flask until they reach approximately 80% confluency.[22]
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxadiazolone compound in complete medium. The final concentration of DMSO should be consistent across all wells and typically below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution or control medium.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized and kept consistent for all experiments.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Standardized workflow for a reproducible MTT cytotoxicity assay.
Conclusion
The broad biological activities of oxadiazolone compounds present exciting opportunities for drug discovery. However, the value of this research is intrinsically linked to the reproducibility of the biological assays used for their characterization. By adopting standardized protocols, maintaining stringent quality control over biological and chemical reagents, and understanding the critical factors that influence assay performance, researchers can build a robust and reliable foundation of data. This commitment to scientific integrity is essential for validating therapeutic potential and accelerating the translation of promising compounds from the laboratory to the clinic.
References
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Jadhav, S. A., & Bobade, V. D. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 97(10), 1829-1841. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Manjunatha, K., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 127-131. [Link]
-
Mobasheri, P., et al. (2015). The oxadiazole antibacterials. Bioorganic & Medicinal Chemistry, 23(17), 5879-5886. [Link]
-
Khan, I., et al. (2016). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Molecules, 21(9), 1201. [Link]
-
Kumar, R., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2017, 1-11. [Link]
-
Kamal, A., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Journal of Chemistry, 2011, 1-7. [Link]
-
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 343-353.e5. [Link]
-
Genco, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(20), 4768. [Link]
-
Gornowicz, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Jha, K. K., et al. (2009). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 21(9), 7403-7408. [Link]
-
Sharma, P. C., et al. (2013). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 5(2), 267-275. [Link]
-
Gornowicz, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(46), 29931-29941. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Kumar, A., et al. (2024). Oxadiazole derivatives as potent biological active agent: a review. Journal of Molecular Structure, 1307, 138018. [Link]
-
Errington, T. (2024). Enhancing Reproducibility in Drug Development Research. Center for Open Science. [Link]
-
Roy, P. P., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Journal of Applied Pharmaceutical Science, 8(1), 173-181. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]
-
Wang, Y., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 15, 1081-1090. [Link]
-
Colling, A. (2021). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique de l'OIE, 40(1), 1-11. [Link]
-
Genco, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2014). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. [Link]
-
Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 17. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]
- 18. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. cmdclabs.com [cmdclabs.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. biocompare.com [biocompare.com]
- 24. marinbio.com [marinbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
